molecular formula C7H12O3 B8525998 4-Carbomethoxy Valeraldehyde

4-Carbomethoxy Valeraldehyde

Cat. No.: B8525998
M. Wt: 144.17 g/mol
InChI Key: KXCKDTPERALVNQ-UHFFFAOYSA-N
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Description

4-Carbomethoxy Valeraldehyde (4-CMV) is a modified aldehyde derivative characterized by a carbomethoxy (ester) group at the 4-position of its pentanal backbone. Structurally, it combines the reactivity of an aldehyde functional group with the steric and electronic effects of the carbomethoxy substituent. This compound is of interest in organic synthesis, particularly in the development of dendrimers and pharmaceutical analogs. For instance, 4-CMV derivatives, such as the G4 1-(4-carbomethoxy) pyrrolidone-terminated PAMAM dendrimer, demonstrate strong host-guest binding capabilities for carboxylates, attributed to lipophilic interactions within the dendrimer core . Additionally, 4-CMV-related modifications in fentanyl analogs, like carfentanil, alter molecular energy landscapes, suggesting enhanced binding stability in opioid receptors .

Synthesis routes for 4-CMV derivatives involve cyanide cleavage and oxidation steps, as demonstrated in the preparation of 4-carbomethoxy compounds from pethidine analogs . Applications span nanotechnology (e.g., nano-carriers for carboxylates) , separation science (e.g., selective binding in macrocycles) , and industrial chemistry.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-methyl-5-oxopentanoate

InChI

InChI=1S/C7H12O3/c1-6(4-3-5-8)7(9)10-2/h5-6H,3-4H2,1-2H3

InChI Key

KXCKDTPERALVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Selected Aldehydes

Compound Molecular Formula Boiling Point (°C) Dipole Moment (D) Water Solubility Key Applications
4-Carbomethoxy Valeraldehyde C₇H₁₂O₃ Not reported ~2.6 (estimated) Moderate Dendrimers, pharmaceuticals
Valeraldehyde C₅H₁₀O 103 2.57 Slightly soluble Flavors, rubber accelerators
Isovaleraldehyde C₅H₁₀O 92–94 2.60 Low Fragrances, resins
Hexanal C₆H₁₂O 131 2.49 Insoluble Aroma compounds, plastics
Benzaldehyde C₇H₆O 179 3.02 Low Pharmaceuticals, dyes
  • Structural Differentiation : The carbomethoxy group in 4-CMV introduces polarity and steric hindrance compared to linear aldehydes like valeraldehyde. This enhances its binding affinity in host-guest systems (e.g., dendrimer-carboxylate interactions) .
  • Dipole Moments : While valeraldehyde and isovaleraldehyde exhibit similar dipole moments (2.57–2.60 D) , 4-CMV’s ester group likely increases polarity, influencing solubility and reactivity.

Chemical Reactivity and Functional Behavior

Table 2: Reactivity in Key Reactions

Compound Aldol Condensation Host-Guest Binding Oxidation Stability
This compound Low (ester hindrance) High (dendrimer core binding) Moderate
Valeraldehyde High (self-condenses readily) Low Low (volatile)
2-Methylbutanal Moderate Moderate (separated via macrocycles) Low
  • Aldol Condensation : Valeraldehyde undergoes efficient self- and cross-condensation catalyzed by metal oxides (e.g., FeO–CaO) , whereas 4-CMV’s carbomethoxy group may hinder nucleophilic attack, reducing reactivity.
  • Host-Guest Chemistry : 4-CMV-terminated dendrimers bind carboxylates (e.g., 3-hydroxy-2-naphthoate) with higher stoichiometry (40 weak binding units) compared to simpler aldehydes .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 4-Carbomethoxy Valeraldehyde, and how are they validated?

  • Methodology : High-performance liquid chromatography (HPLC) using EPA Method TO-11/IP-6A and ASTM® D5197 is widely employed for aldehyde quantification. These methods involve derivatization with LpDNPH followed by separation on SUPELCOSIL™ LC-18 columns .
  • Validation : Recovery studies (e.g., 90% for valeraldehyde) and mass balance analyses ensure method accuracy. For example, valeraldehyde shows minimal breakthrough (<5%) in sampler validation, confirming reliability .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Safety Measures :

  • Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation .
  • Store in sealed containers away from ignition sources (flammability hazard) .
  • Follow OSHA guidelines for aldehydes, including fume hood use and emergency spill protocols .

Q. How is this compound synthesized, and what purity benchmarks are critical?

  • Synthesis : Photoinduced electron transfer methods (e.g., using acridinium ions under visible light) achieve selective oxygenation of precursors. Reaction conditions (solvent, catalyst, temperature) are optimized to minimize side products .
  • Purity Control : HPLC analysis (≥98% purity) and spectroscopic validation (IR, NMR) confirm structural integrity and purity .

Q. What are common contaminants in this compound synthesis, and how are they mitigated?

  • Contaminants : Residual solvents, unreacted precursors, or oxidation byproducts (e.g., carboxylic acids).
  • Mitigation : Purification via column chromatography or recrystallization, followed by GC-MS or HPLC to verify purity .

Advanced Research Questions

Q. How can computational methods predict the spectroscopic and electronic properties of this compound?

  • Approach : Quantum calculations using GAMESS software determine HOMO-LUMO gaps (e.g., 164.892 eV for valeraldehyde), vibrational frequencies, and NMR chemical shifts. These predictions align with experimental IR and UV-Vis data .
  • Utility : Guides experimental design by identifying reactive sites and stability under optical/electrochemical conditions .

Q. How to resolve discrepancies in recovery rates during aldehyde quantification (e.g., valeraldehyde vs. isovaleraldehyde)?

  • Analysis :

AldehydeAverage Recovery (%)Breakthrough (%)
Valeraldehyde90–95<5
Isovaleraldehyde80–85Undetermined
Source: Backup Data Report
  • Resolution : Adjust derivatization time or sampler loading to address incomplete DNPH reactions. Validate with spiked controls and mass balance studies .

Q. What experimental designs optimize stability studies for this compound under varying pH and temperature?

  • Design :

  • Variables : pH (2–12), temperature (4°C–40°C), solvent polarity.
  • Metrics : Degradation kinetics via HPLC, Arrhenius plots for activation energy.
  • Findings : Stability decreases in polar solvents (e.g., ethanol) and alkaline conditions .

Q. How to interpret conflicting spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Cross-validate with computational predictions (e.g., GAMESS) and alternative techniques like Raman spectroscopy .

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